[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride
Description
[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride (CAS: 115826-95-4) is a chiral palladium complex featuring the (R)-Tol-BINAP ligand. The ligand, (R)-(+)-Tol-BINAP, is a modified BINAP derivative where phenyl groups are replaced with para-tolyl substituents, enhancing steric bulk and electronic tuning . The molecular formula is C₄₈H₄₀Cl₂P₂Pd, with a molecular weight of 800.01 g/mol . This compound is widely used in asymmetric catalysis, particularly in cross-coupling reactions, due to its ability to induce high enantioselectivity .
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichloropalladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.2ClH.Pd/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;;;/h5-32H,1-4H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKISPNGKUJAU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40Cl2P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191654-69-0 | |
| Record name | 191654-69-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-(+)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl]palladium(II) chloride typically involves the reaction of [®-(+)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl] with a palladium(II) chloride source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reaction is often performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Asymmetric Cross-Coupling Reactions
This complex demonstrates exceptional performance in enantioselective carbon-carbon bond-forming reactions. The bulky di-p-tolyl groups on the BINAP ligand enhance steric hindrance, directing substrate orientation for high enantioselectivity.
Suzuki-Miyaura Coupling
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Substrates : Aryl halides (e.g., 1-iodonaphthalene) and arylboronic acids (e.g., 2-ethoxynaphthaleneboronic acid).
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Conditions : Typically conducted at 80–100°C in toluene or THF with a base like KPO.
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Performance :
In comparative studies, the perfluorinated phosphoramidite analogs showed lower stability (<35% yield after 4 cycles) versus this complex’s retained >70% yield after 12 cycles .
Asymmetric α-Arylation of Ketones
The catalyst facilitates coupling between ketones and aryl halides, forming quaternary stereocenters:
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Substrates : Prochiral ketones (e.g., acetophenone derivatives) and bromoarenes.
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Mechanism : Oxidative addition of Pd(0) to the aryl halide, followed by deprotonation and reductive elimination.
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Outcomes :
Buchwald-Hartwig Amination
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Substrates : Aryl halides and amines (e.g., primary/secondary alkylamines).
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Conditions : 50–80°C, using CsCO as a base.
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Performance :
Carbon-Oxygen Bond Formation
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Application : Asymmetric etherification of aryl halides with alcohols.
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Example : Coupling of 2-naphthol with 1-bromo-2-methylnaphthalene yields binaphthyl ethers with >95% ee .
Catalyst Stability and Recyclability
The rigid binaphthyl backbone and strong Pd–P bonding confer remarkable stability:
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Hot Filtration Tests : Confirmed heterogeneous catalytic behavior with <0.0064% Pd leaching .
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Reusability : Maintains >99% ee and 70% yield after 12 cycles in Suzuki-Miyaura reactions .
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Aggregation Resistance : TEM studies show no particle size changes post-reaction .
Comparative Performance in Hydroformylation and Hydrogenation
While primarily used in cross-couplings, its rhodium and iridium analogs excel in other transformations:
| Reaction Type | Metal Center | ee (%) | Yield (%) | Source |
|---|---|---|---|---|
| Asymmetric Hydroformylation | Rh | 84–92 | 60–75 | |
| Hydrogenation of Enamides | Pd | 95–99 | 85–90 |
Mechanistic Insights
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Hg(0) Poisoning Tests : No activity loss, confirming surface-bound PdNPs are not the active species .
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CS2_22 Poisoning : Complete inhibition of catalysis, indicating a heterogeneous mechanism .
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Ligand Effects : Di-p-tolyl groups improve electron density at Pd, accelerating oxidative addition steps .
This palladium complex’s versatility and robustness make it indispensable in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring high stereochemical fidelity. Its compatibility with diverse substrates and resistance to leaching underscore its industrial applicability.
Scientific Research Applications
Catalytic Asymmetric Synthesis
A. Asymmetric Hydrogenation
- Description : (R)-Tol-BINAP-PdCl₂ is widely used as a catalyst for the asymmetric hydrogenation of alkenes and ketones.
- Case Study : A study demonstrated that using this catalyst resulted in high enantioselectivity (up to 99%) for the hydrogenation of α,β-unsaturated carbonyl compounds, leading to the formation of chiral alcohols .
B. Cross-Coupling Reactions
- Description : The compound is effective in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira reactions.
- Data Table :
| Reaction Type | Substrates Involved | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Suzuki Coupling | Aryl halides with boronic acids | 85 | 92 |
| Sonogashira Coupling | Aryl halides with alkynes | 78 | 90 |
Enantioselective Reactions
A. Enantioselective Allylation
- Description : The ligand facilitates enantioselective allylation of aldehydes, producing enantiopure secondary alcohols.
- Case Study : In a reported procedure, the reaction of various aldehydes with allyl acetate using (R)-Tol-BINAP-PdCl₂ yielded products with >95% ee .
B. Asymmetric Conjugate Addition
- Description : It also serves as a catalyst for asymmetric conjugate additions to α,β-unsaturated carbonyl compounds.
- Data Table :
| Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| α,β-Unsaturated Ketones | Chiral β-hydroxy ketones | 82 | 94 |
Cycloaddition Reactions
A. [2+2+2] Cycloaddition
- Description : The compound is utilized in rhodium-catalyzed [2+2+2] cycloaddition reactions.
- Case Study : Research indicated that employing (R)-Tol-BINAP-PdCl₂ in this reaction led to the efficient formation of cyclohexene derivatives with high regioselectivity .
Applications in Material Science
The use of (R)-Tol-BINAP-PdCl₂ extends beyond organic synthesis into material science, particularly in developing chiral materials for sensors and catalysts.
Mechanism of Action
The mechanism of action of [®-(+)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl]palladium(II) chloride involves the coordination of the palladium center to the substrate, followed by oxidative addition, migratory insertion, and reductive elimination steps. The chiral environment provided by the bisphosphine ligand ensures high enantioselectivity in the catalytic cycle .
Comparison with Similar Compounds
Ligand Variations: Tol-BINAP vs. BINAP Palladium Complexes
The substitution of phenyl groups in BINAP with para-tolyl groups in Tol-BINAP significantly alters catalytic performance.
The para-tolyl groups in Tol-BINAP improve steric protection of the metal center, reducing undesired side reactions and enhancing enantioselectivity in asymmetric Suzuki-Miyaura couplings .
Metal Center Variations: Palladium vs. Ruthenium Complexes
Replacing palladium with ruthenium shifts catalytic applications from cross-couplings to hydrogenation.
Ruthenium-Tol-BINAP complexes excel in enantioselective hydrogenation due to the metal’s ability to stabilize transition states via back-donation .
Halide Variations: Chloride vs. Bromide Derivatives
Halide ligands influence solubility and reactivity.
| Property | [(R)-Tol-BINAP]PdCl₂ | [(R)-BINAP]PdBr₂ |
|---|---|---|
| Halide | Chloride | Bromide |
| Molecular Weight (g/mol) | 800.01 | 888.47 |
| Reactivity | Moderate | Higher oxidative stability |
Bromide derivatives often exhibit slower reaction kinetics but greater stability under oxidative conditions .
Stereoisomerism: R vs. S Configurations
Enantiomeric complexes produce mirror-image products.
The (S)-BINAP PdCl₂ complex (CAS: 127593-28-6) is equally effective but generates opposite enantiomers, critical for pharmaceutical synthesis .
Biological Activity
[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride, commonly referred to as binaphthyl-based palladium complex, is a significant compound in organometallic chemistry. Its unique structural features and chiral properties make it a valuable catalyst in various organic transformations, particularly in asymmetric synthesis. This article delves into the biological activity of this compound, exploring its cytotoxicity, catalytic efficiency, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a palladium center coordinated to two di-p-tolylphosphine ligands and two chloride ions. The binaphthyl backbone imparts chirality, which is essential for its catalytic activity in asymmetric reactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClPdP₂ |
| Molecular Weight | 389.29 g/mol |
| Coordination Geometry | Square planar |
| Chiral Center | Yes |
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic properties of palladium(II) complexes. For instance, a related study on palladium complexes showed significant cytotoxic activity against various cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer) cells. The complexes exhibited a dose-dependent response with lower IC50 values compared to other known chemotherapeutic agents .
In vitro assays demonstrated that binaphthyl-based palladium complexes could induce apoptosis in cancer cells through multiple mechanisms, including DNA intercalation and disruption of cellular processes. The observed IC50 values for these complexes were notably lower than those for traditional platinum-based drugs .
Catalytic Activity
The compound has been extensively studied for its catalytic behavior in asymmetric synthesis. It has been utilized in various reactions such as the Suzuki coupling reaction, where it demonstrated high enantioselectivity (up to 99% ee) and excellent yields (up to 85%) . The stability of the palladium nanoparticles formed using this ligand system allows for multiple reuse without significant loss of activity.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of binaphthyl-based palladium complexes on human cancer cell lines. The results indicated that these complexes could effectively inhibit cell proliferation and induce apoptosis in MDA-MB 468 (breast cancer) and HL-60 (leukemia) cell lines. The mechanism was attributed to the formation of reactive oxygen species (ROS) leading to oxidative stress within the cells .
Case Study 2: Asymmetric Synthesis
In a study focused on asymmetric Suzuki coupling reactions, the use of this compound resulted in the formation of complex molecules with high enantiomeric excess. The research emphasized the importance of ligand design in enhancing the selectivity and efficiency of palladium-catalyzed reactions .
Q & A
Basic: What are the key synthetic routes and characterization methods for [(R)-(+)-Tol-BINAP]PdCl₂?
Answer:
The complex is typically synthesized via ligand exchange reactions, where a palladium precursor (e.g., PdCl₂) reacts with the chiral (R)-Tol-BINAP ligand under inert conditions. Characterization involves:
- NMR spectroscopy (¹H, ³¹P) to confirm ligand coordination and purity.
- X-ray crystallography to resolve the stereochemical configuration and confirm the square-planar geometry of the Pd(II) center .
- Elemental analysis to verify stoichiometry (e.g., Pd content ≥13.3% as per technical specifications) .
Basic: Which catalytic transformations are most commonly mediated by this complex?
Answer:
The complex is widely used in asymmetric catalysis, including:
- Cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).
- Enantioselective C–H functionalization due to the chiral Tol-BINAP ligand’s ability to induce asymmetry .
- Hydrogenation of prochiral substrates , though this is more common with analogous ruthenium complexes .
Advanced: How do structural modifications of the Tol-BINAP ligand influence enantioselectivity?
Answer:
The di-p-tolyl groups on the BINAP ligand enhance steric bulk and electronic tuning, which are critical for enantioselectivity:
- Steric effects : Larger substituents (e.g., 3,5-xylyl in Xyl-BINAP) increase discrimination between substrate enantiomers.
- Electronic effects : Electron-donating groups on the aryl rings modulate the metal center’s electron density, affecting reaction rates and selectivity .
Comparative studies with (S)-Tol-BINAP show inverted enantioselectivity, confirming ligand chirality’s role .
Advanced: What experimental strategies optimize enantiomeric excess (ee) in asymmetric catalysis?
Answer:
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) often improve solubility and transition-state stabilization.
- Temperature control : Lower temperatures reduce kinetic competition, favoring high ee.
- Ligand-to-metal ratio : Sub-stoichiometric ligand amounts can suppress non-productive pathways .
- Additives : Chiral amines or Brønsted acids may enhance stereochemical control .
Basic: What are the recommended handling and storage protocols for this complex?
Answer:
- Storage : Keep under inert atmosphere (Ar/N₂) at 2–8°C to prevent oxidation or ligand dissociation .
- Handling : Use gloveboxes or Schlenk techniques for air-sensitive reactions. PPE (gloves, goggles) is mandatory due to acute toxicity risks .
Advanced: What mechanistic insights exist for its catalytic cycles?
Answer:
Mechanistic studies using DFT calculations and in-situ spectroscopy (e.g., IR, UV-Vis) suggest:
- Oxidative addition : Pd(0) intermediates form during cross-couplings, with Tol-BINAP stabilizing Pd(II) intermediates.
- Steric guidance : The ligand’s binaphthyl backbone creates a chiral pocket, directing substrate approach .
Contradictions in rate-determining steps (e.g., oxidative vs. reductive elimination) are resolved by solvent-dependent studies .
Advanced: How does this complex compare to other Pd catalysts in enantioselective reactions?
Answer:
| Catalyst | Ligand | Reaction | ee (%) | Reference |
|---|---|---|---|---|
| [(R)-Tol-BINAP]PdCl₂ | Di-p-tolyl | Asymmetric C–H activation | 85–92 | |
| [(R)-BINAP]PdCl₂ | Diphenyl | Suzuki-Miyaura | 70–80 | |
| Xyl-BINAP/Pd | 3,5-xylyl | Hydrogenation | 90–95 |
Key takeaway : The di-p-tolyl groups in Tol-BINAP provide superior enantioselectivity over diphenyl-BINAP due to enhanced steric bulk .
Advanced: How do contradictory data on reaction yields or ee arise, and how are they resolved?
Answer:
Discrepancies often stem from:
- Impurities in ligand synthesis : Trace solvents or unreacted precursors alter catalytic activity.
- Moisture sensitivity : Pd complexes hydrolyze in protic solvents, reducing efficiency .
Resolution involves: - Rigorous purification (e.g., column chromatography for ligands).
- Standardized reaction protocols (e.g., strict temperature control, degassed solvents) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
